molecular formula C6H2Cl2N4 B12985458 5,8-Dichloropyrimido[4,5-d]pyridazine

5,8-Dichloropyrimido[4,5-d]pyridazine

Cat. No.: B12985458
M. Wt: 201.01 g/mol
InChI Key: QPZOCKQQSLNVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dichloropyrimido[4,5-d]pyridazine (CAS 127892-82-4) is a high-value chemical building block in medicinal chemistry and organic synthesis. With the molecular formula C6H2Cl2N4 and a molecular weight of 201.01 g/mol, this compound features a fused pyrimido[4,5-d]pyridazine core structure that is highly amenable to further functionalization . The two chlorine atoms at the 5 and 8 positions make it a versatile intermediate for nucleophilic substitution reactions, allowing researchers to synthesize a diverse array of 5,8-disubstituted derivatives . This compound is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. Research applications: This compound serves as a crucial precursor in the synthesis of novel N-heterocyclic compounds. Scientific studies have demonstrated that 5,8-disubstituted pyrimido[4,5-d]pyridazine derivatives, synthesized from this core, exhibit significant diuretic activity, highlighting its importance in pharmaceutical development . The structure is closely related to other fused-pyrimidine scaffolds known for their broad biological activities, including antitumor, antimicrobial, and enzyme inhibitory effects, making this dichloride a key starting material for exploring new therapeutic agents . Handling and Safety: As a research chemical, appropriate safety precautions must be followed. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for use by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2Cl2N4

Molecular Weight

201.01 g/mol

IUPAC Name

5,8-dichloropyrimido[4,5-d]pyridazine

InChI

InChI=1S/C6H2Cl2N4/c7-5-3-1-9-2-10-4(3)6(8)12-11-5/h1-2H

InChI Key

QPZOCKQQSLNVNI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C(=NN=C2Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 5,8 Dichloropyrimido 4,5 D Pyridazine and Its Precursors

Strategic Approaches to Pyrimido[4,5-d]pyridazine (B13097865) Ring Systems

The construction of the fused pyrimido[4,5-d]pyridazine scaffold is a critical phase in the synthesis of its derivatives. This can be achieved through several strategic approaches, primarily involving the formation of the fused ring system via cyclocondensation reactions or the elaboration of pre-existing pyridazine (B1198779) precursors.

Formation of the Fused Ring System via Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimido[4,5-d]pyridazines. These reactions typically involve the condensation of a pyrimidine (B1678525) derivative bearing reactive functionalities at the 4 and 5 positions with a binucleophilic reagent, such as hydrazine (B178648), to form the pyridazine ring.

One common approach utilizes 6-aminouracil (B15529) and its derivatives as the pyrimidine precursor. nih.gov These compounds possess a nucleophilic amino group and an electrophilic carbon at the 5-position, making them ideal candidates for cyclization reactions. For instance, the reaction of 6-amino-1,3-dimethyluracil (B104193) with aldehydes or formaldehyde (B43269) in the presence of primary amines can lead to the formation of 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net These reactions often proceed through a one-pot, multi-component pathway, which is advantageous in terms of efficiency and atom economy. nih.gov

Another effective method involves the condensation of 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones with hydrazines. This reaction, often catalyzed by tungstate (B81510) sulfuric acid (TSA) under solvent-free conditions, proceeds via a Knorr-type condensation to yield pyrimido[4,5-d]pyridazines in good yields. nih.gov The use of a recyclable catalyst and the absence of organic solvents align with the principles of green chemistry. nih.gov

Precursor 1Precursor 2Reagent/CatalystProductReference
6-Amino-1,3-dimethyluracilAromatic Aldehyde & Primary Amine-5,6,7,8-Tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative researchgate.net
5-Acetyl-4-(aryloyl)-3,4-dihydropyrimidinoneHydrazineTungstate Sulfuric Acid (TSA)Pyrimido[4,5-d]pyridazine derivative nih.gov

Elaboration of Pyridazine Precursors to the Pyrimido[4,5-d]pyridazine Scaffold

An alternative strategy for constructing the pyrimido[4,5-d]pyridazine ring system involves starting with a pre-formed pyridazine ring and subsequently building the pyrimidine ring onto it. This approach often utilizes pyridazine-4,5-dicarbonyl compounds as key intermediates.

For example, pyridazine-4,5-dicarboxamide can be synthesized from the corresponding dicarboxylic acid. nih.gov This dicarboxamide can then undergo cyclization with an appropriate reagent to form the pyrimidine ring, leading to a pyrimido[4,5-d]pyridazine-5,8-dione. This method provides a direct route to the core structure, which can then be further functionalized.

A notable example of elaborating a pyridazine precursor involves the reaction of 4-chloro-5-methyl-2-methylsulfanyl pyrimidine with methyl-2-chlorobenzoate in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to form a ketone intermediate. Treatment of this ketone with a hydrazine derivative, such as 1,2-dimethylhydrazine (B38074) hydrochloride, leads to the formation of a pyrimido[4,5-c]pyridazine (B13102040) derivative, highlighting the versatility of these precursors in accessing various isomeric scaffolds. clockss.org While this example illustrates the formation of a different isomer, the underlying principle of elaborating a substituted pyrimidine to form a fused pyridazine ring is a key synthetic strategy.

Directed Chlorination Protocols for 5,8-Dichloropyrimido[4,5-d]pyridazine

The final and crucial step in the synthesis of this compound is the conversion of the corresponding 5,8-dihydroxy or 5,8-dione tautomer to the dichloro derivative. This is typically achieved through a directed chlorination reaction.

Conversion of 2-Aryl-5,6,7,8-tetrahydropyrimido[4,5-d]pyridazine-5,8-diones to Dichlorinated Analogues

Research has shown that the successful chlorination to form 2-aryl-5,8-dichloropyrimido[4,5-d]pyridazines is highly dependent on the nature of the substituent at the 2-position of the pyrimidine ring. Specifically, only 2-aryl substituted 5,6,7,8-tetrahydropyrimido[4,5-d]pyridazine-5,8-diones undergo efficient conversion to their corresponding dichlorinated analogues. When the 2-position is unsubstituted or substituted with an alkyl group, the chlorination reaction often fails to yield the desired dichloro product.

The synthesis of the precursor 2-aryl-5,6,7,8-tetrahydropyrimido[4,5-d]pyridazine-5,8-diones can be achieved through the cyclocondensation of a 2-aryl-4-amino-5-pyrimidinecarboxamide with a suitable reagent or by other established heterocyclic synthesis methods.

Optimization of Chlorination Conditions and Reagent Selection

The choice of chlorinating agent and reaction conditions is paramount for achieving high yields and purity of this compound. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. scilit.com

Traditional methods often involve refluxing the dihydroxy precursor in a large excess of POCl₃. However, this approach presents several drawbacks, including harsh reaction conditions and environmental concerns associated with the disposal of excess reagent. scilit.com

More recent and optimized protocols advocate for the use of equimolar amounts of POCl₃ in the presence of a base, such as pyridine (B92270). scilit.com These reactions can be conducted under solvent-free conditions or in a sealed reactor at elevated temperatures (140–160 °C). scilit.com This method not only reduces the environmental impact but also simplifies the work-up procedure, often leading to higher purity of the final product. scilit.com The use of microwave irradiation has also been explored to accelerate the chlorination reaction, offering a more energy-efficient alternative.

Considerations for Yield and Purity in Dichlorination Procedures

The yield and purity of this compound are significantly influenced by the reaction conditions and the purity of the starting materials. The solvent-free chlorination method using equimolar POCl₃ and pyridine has been shown to produce high yields and purities for a variety of chlorinated heterocycles. scilit.com

For instance, the chlorination of various hydroxypyrimidines and other N-heterocycles using this optimized protocol has been reported to yield products with purities often exceeding 95% and in yields ranging from 80% to over 90%. scilit.com Purification of the final product can typically be achieved through recrystallization or distillation. The choice of solvent for recrystallization is crucial for obtaining a highly pure product.

Starting MaterialChlorinating AgentBaseConditionsYield (%)Purity (%)Reference
2,4-Dihydroxy-5-bromopyrimidinePOCl₃ (equimolar)PyridineSealed reactor, high temp.90.598 scilit.com
2,4-Dihydroxy-5-methylpyrimidinePOCl₃ (equimolar)PyridineSealed reactor, high temp.-- scilit.com
2,3-DihydroxyquinoxalinePOCl₃ (equimolar)PyridineSealed reactor, high temp.9697 scilit.com
2-Hydroxy-6-chloroquinoxalinePOCl₃ (equimolar)PyridineSealed reactor, high temp.8698 scilit.com

Reactivity and Derivatization Chemistry of 5,8 Dichloropyrimido 4,5 D Pyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-5 and C-8

The electron-withdrawing effects of the nitrogen atoms in both the pyrimidine (B1678525) and pyridazine (B1198779) rings render the carbon atoms of the heterocyclic system electrophilic and susceptible to attack by nucleophiles. The chlorine atoms at positions 5 and 8 are expected to be good leaving groups in SNAr reactions.

While specific experimental data is unavailable, the relative reactivity of the chlorine atoms at the C-5 and C-8 positions would be influenced by the electronic distribution within the fused ring system. The position more activated by the cumulative electron-withdrawing effects of the nitrogen atoms would be expected to undergo substitution more readily. Computational studies would be necessary to predict the relative activation of these two positions.

The reaction of 5,8-Dichloropyrimido[4,5-d]pyridazine with primary and secondary amines is expected to proceed via nucleophilic aromatic substitution to yield amino-substituted derivatives.

Controlling the stoichiometry of the amine nucleophile (e.g., using one equivalent) and reaction conditions such as temperature and solvent could potentially lead to regioselective monosubstitution, affording a mixture of 5-amino-8-chloro- and 8-amino-5-chloropyrimido[4,5-d]pyridazine. The separation of these isomers would likely be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), exploiting potential differences in polarity and stationary phase interactions.

Table 1: Hypothetical Regioselective Monosubstitution Products

Product NameStructure
5-Amino-8-chloropyrimido[4,5-d]pyridazine(Structure not available)
8-Amino-5-chloropyrimido[4,5-d]pyridazine(Structure not available)

The synthesis of 5,8-diamino-substituted pyrimido[4,5-d]pyridazines would likely be achieved by using an excess of the amine nucleophile and potentially more forcing reaction conditions, such as higher temperatures or the use of a base to facilitate the reaction. This would drive the substitution of both chlorine atoms.

Table 2: Hypothetical Disubstitution Products with Various Amines

Amine NucleophileProduct Name
AmmoniaPyrimido[4,5-d]pyridazine-5,8-diamine
MethylamineN5,N8-Dimethylpyrimido[4,5-d]pyridazine-5,8-diamine
Piperidine5,8-Di(piperidin-1-yl)pyrimido[4,5-d]pyridazine

Reactions with oxygen-based nucleophiles, such as alkoxides (e.g., sodium methoxide, sodium ethoxide) or phenoxides, are expected to yield the corresponding 5,8-dialkoxy- or 5,8-diphenoxy-pyrimido[4,5-d]pyridazine derivatives. These reactions typically proceed under basic conditions.

Similarly, sulfur-based nucleophiles like thiols (in the presence of a base to form the thiolate) or thiophenols are anticipated to react with this compound to afford 5,8-bis(alkylthio)- or 5,8-bis(arylthio)-pyrimido[4,5-d]pyridazine derivatives.

Transformations Involving the Pyrimidine Moiety

Functionalization at Position 2 and Other Aromatic Sites

There is no available literature detailing the specific functionalization at the 2-position or other aromatic sites of this compound.

Exploration of Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

No published studies were found that explore palladium-catalyzed or other cross-coupling reactions involving this compound.

Annulation and Fused Ring System Formation from Derivatives

Synthesis of Novel Polycyclic Heteroaromatic Systems

There is no available research documenting the synthesis of novel polycyclic heteroaromatic systems derived from this compound.

Computational and Theoretical Investigations of Pyrimido 4,5 D Pyridazine Systems

Quantum Chemical Characterization

The electronic nature of the pyrimido[4,5-d]pyridazine (B13097865) system is heavily influenced by the presence of four nitrogen atoms within its bicyclic framework. These electronegative atoms cause a significant polarization of the electron density, leading to a highly electron-deficient character. nih.gov Theoretical studies on related azanaphthalenes, such as pyridazine (B1198779) and pyrimidine (B1678525), show that the introduction of nitrogen atoms into an aromatic ring lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

For the parent pyrimido[4,5-d]pyridazine, the HOMO is typically a π-orbital distributed across the ring system, while the LUMO is a π*-orbital. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's chemical reactivity and photophysical properties. A smaller HOMO-LUMO gap generally implies higher reactivity. In the case of 5,8-Dichloropyrimido[4,5-d]pyridazine, the presence of electron-withdrawing chlorine atoms is expected to further lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

DFT calculations on related pyridazine derivatives provide insight into these electronic parameters. electrochemsci.orgresearchgate.net The precise energies and distributions of these orbitals dictate the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of a Model Pyridazine Derivative

ParameterValue
HOMO Energy (eV)-6.89
LUMO Energy (eV)-1.25
HOMO-LUMO Gap (eV)5.64
Dipole Moment (Debye)4.67

This data is for a representative pyridazine system calculated using DFT and serves as an illustrative example of the electronic parameters for this class of heterocycles. researchgate.net

The aromaticity of the pyrimido[4,5-d]pyridazine core is a complex feature. While the system possesses a cyclic, planar structure with a delocalized π-electron system, the high nitrogen content disrupts the uniformity of the electron distribution compared to carbocyclic aromatic compounds like naphthalene. Aromaticity is commonly quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netresearchgate.netnih.gov

Tautomeric Equilibrium Studies

Tautomerism is a crucial consideration for substituted pyrimido[4,5-d]pyridazines, particularly those bearing hydroxyl groups, as the position of a labile proton can dramatically alter the molecule's structure and properties. frontiersin.org

Hydroxy-substituted pyrimido[4,5-d]pyridazines can exist in equilibrium between enol (hydroxy) and keto (oxo) tautomeric forms. researchgate.netmasterorganicchemistry.com For instance, a dihydroxy derivative can theoretically exist in several forms, including a di-enol, a keto-enol, and a di-keto form. The relative stability of these tautomers is governed by a delicate balance of factors including intramolecular hydrogen bonding, solvent effects, and the intrinsic electronic stability of each form. nih.govorientjchem.org In many nitrogen-containing heterocycles, the keto or amide form is often more stable than the enol or iminol form, a preference that can be computationally investigated. researchgate.net

Computational chemistry is an indispensable tool for quantifying the energetic landscape of tautomeric equilibria. By calculating the Gibbs free energies of the different tautomers and the transition states that connect them, it is possible to predict the predominant form under specific conditions and the energy barriers for interconversion. orientjchem.org

Studies on related dihydroxypyridazino[4,5-d]pyridazine systems have shown that the di-keto tautomer is significantly more stable than the di-enol form. semanticscholar.org The calculations, often performed using DFT methods with the inclusion of solvent models, can reveal the relative energies of each tautomer.

Table 2: Calculated Relative Energies of Tautomers for a Model Dihydroxy-pyridazine System

Tautomeric FormRelative Energy (kcal/mol)Predominance
Di-keto0.0Major
Keto-enol+8.5Minor
Di-enol+20.1Negligible

These values are illustrative and based on computational studies of related hydroxy-substituted diazine systems. The exact energies will vary depending on the specific molecule and computational method.

These computational approaches not only predict the equilibrium position but can also elucidate the mechanism of proton transfer, determining whether it is an intramolecular process or mediated by solvent molecules. nih.gov

Reactivity Prediction and Mechanistic Elucidation

The electron-deficient nature of the pyrimido[4,5-d]pyridazine scaffold is the primary determinant of its chemical reactivity. Computational models can predict the most likely sites for chemical reactions and help elucidate the mechanisms of these transformations.

For this compound, the carbon atoms attached to the chlorine atoms (C5 and C8) are predicted to be the most electrophilic centers. This is due to the combined electron-withdrawing effects of the ring nitrogen atoms and the chlorine substituents. Consequently, these positions are highly activated towards nucleophilic aromatic substitution (SNAr). wur.nlrsc.org

Computational analysis can map the electrostatic potential surface of the molecule, visually highlighting the electron-poor regions susceptible to nucleophilic attack. Mechanistic studies, often employing DFT to locate transition states, can confirm that the SNAr reaction proceeds via a stepwise pathway involving a stable Meisenheimer intermediate or through a concerted mechanism. rsc.org The calculated activation barriers for these pathways can predict the feasibility and rate of substitution with various nucleophiles. The synthesis of various pyrimido[4,5-d]pyridazine derivatives often relies on the high reactivity of halogenated precursors, underscoring the importance of these predictive computational models. semanticscholar.orgresearchgate.netnih.gov

Theoretical Basis for Regioselectivity in Nucleophilic Substitutions

The regioselectivity of nucleophilic aromatic substitution (SNAr) on the this compound scaffold is fundamentally governed by the electronic properties of the heterocyclic system. The pyrimido[4,5-d]pyridazine core is inherently electron-deficient due to the presence of four nitrogen atoms, which exert a strong electron-withdrawing inductive effect. This effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and creates regions of significant positive electrostatic potential, making the carbon atoms susceptible to nucleophilic attack.

In the case of this compound, the two primary sites for substitution are the chlorine-bearing carbons, C5 and C8. The preferential site of attack by a nucleophile is determined by the relative electrophilicity of these two positions. Computational methods, particularly Density Functional Theory (DFT), are employed to predict this regioselectivity by calculating ground-state properties of the molecule.

Key theoretical descriptors that provide insight into regioselectivity include:

LUMO Coefficients/Density: In frontier molecular orbital (FMO) theory, the SNAr reaction is often orbitally controlled. The nucleophile's Highest Occupied Molecular Orbital (HOMO) interacts with the electrophile's LUMO. The carbon atom with the larger LUMO coefficient or higher LUMO density is typically the more favorable site for nucleophilic attack, as it indicates a greater ability to accept electron density. mdpi.com

Calculated Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis calculate the partial atomic charges on each atom. A more positive partial charge on a carbon atom indicates greater electrophilicity and thus a higher reactivity towards nucleophiles.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of intense blue color indicate strong positive potential and are the most likely sites for nucleophilic attack.

While specific DFT calculations for this compound are not widely published, studies on analogous di-substituted N-heterocycles, such as dichloroquinazolines and dichloropyridines, consistently show that the position with the most pronounced electron deficiency is the primary target for substitution. nih.govrsc.org For this compound, the relative electrophilicity of C5 versus C8 would be subtly influenced by the proximity and orientation of the four ring nitrogens. A detailed computational analysis would be required to definitively predict the outcome.

The following table illustrates the type of data that would be generated from a DFT study to predict regioselectivity. The values are hypothetical and for demonstration purposes.

Table 1: Hypothetical DFT-Calculated Parameters for Regioselectivity Analysis of this compound
Atomic PositionCalculated Partial Charge (NBO, a.u.)LUMO Density (a.u.)Predicted Reactivity
C5+0.250.38Highly Electrophilic
C8+0.220.31Electrophilic

Transition State Modeling for Key Chemical Transformations

Understanding the reaction mechanism and kinetics of nucleophilic substitution on this compound requires the computational modeling of reaction pathways and their associated transition states. The SNAr reaction is a multi-step process, typically proceeding through a high-energy, anionic intermediate known as a Meisenheimer complex.

Transition state (TS) modeling via quantum chemical methods like DFT allows for the characterization of the energy profile of the reaction. This involves:

Locating Stationary Points: Identifying the geometric structures of the reactants, intermediates (Meisenheimer complex), transition states, and products.

Calculating Energies: Determining the relative energies of these stationary points to find the activation energy (Ea) for each step. The rate-determining step is the one with the highest activation barrier.

Frequency Analysis: Confirming the nature of the stationary points. A stable species (reactant, intermediate, product) has zero imaginary frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-Cl bond breaking and the C-Nucleophile bond forming).

For the reaction of this compound with a nucleophile (Nu⁻), the pathway involves two principal transition states:

TS1: The transition state leading to the formation of the Meisenheimer intermediate.

TS2: The transition state for the expulsion of the chloride leaving group from the intermediate.

The computational cost of these calculations can be high, but they provide invaluable mechanistic insight. chemrxiv.org The calculated activation energies can explain why a reaction is fast or slow and how its rate might be affected by different nucleophiles, substituents, or solvents.

An illustrative energy profile would quantify these steps. The following table provides a hypothetical set of calculated parameters for the substitution at the C5 position, which would be derived from transition state modeling.

Table 2: Hypothetical Calculated Parameters for the Nucleophilic Substitution at C5 of this compound
ParameterDescriptionHypothetical Value (kcal/mol)
ΔEa (TS1)Activation energy for Meisenheimer complex formation.+15.5
ΔEintRelative energy of the Meisenheimer intermediate.+8.2
ΔEa (TS2)Activation energy for chloride expulsion.+5.1
ΔErxnOverall reaction energy.-12.0

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Computational Approaches to Modulating Biological Activity

Computational chemistry is a cornerstone of modern drug discovery, enabling the systematic exploration of the structure-activity relationships (SAR) of pyrimido[4,5-d]pyridazine derivatives. By modifying the core structure and analyzing the resulting changes in electronic and steric properties, researchers can rationally design compounds with enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool in this effort. mdpi.com QSAR models seek to establish a mathematical correlation between a set of calculated molecular descriptors and the observed biological activity (e.g., IC₅₀). For pyrimido[4,5-d]pyridazine derivatives, these descriptors often include:

Electronic Descriptors: Calculated using DFT, such as HOMO/LUMO energies, atomic charges, and dipole moments. These relate to the molecule's ability to participate in electronic interactions with a biological target. mdpi.com

Steric Descriptors: Parameters like molecular volume, surface area, and specific conformational angles that describe the size and shape of the molecule, which are critical for fitting into a target's binding site.

Hydrophobicity Descriptors: Such as the calculated logP (cLogP), which influences solubility, membrane permeability, and hydrophobic interactions with the target.

In silico studies on pyrimido-pyridazine derivatives and related scaffolds have shown that strategic substitution can significantly modulate activity. researchgate.net For instance, in designing kinase inhibitors, modifying substituents on the core can tune the electronic properties of the hinge-binding region or introduce new interactions with the protein surface. DFT calculations can predict how different functional groups (e.g., electron-donating vs. electron-withdrawing) at various positions will alter the charge distribution and orbital energies of the molecule, thereby influencing its binding affinity. nih.gov

The table below illustrates a hypothetical QSAR dataset for a series of pyrimido[4,5-d]pyridazine derivatives, demonstrating how computational descriptors can be correlated with biological activity.

Table 3: Illustrative QSAR Data for Hypothetical Pyrimido[4,5-d]pyridazine Kinase Inhibitors
CompoundSubstituent (R)LUMO Energy (eV)cLogPObserved IC₅₀ (nM)
1-H-1.502.1520
2-OCH₃-1.452.0450
3-Cl-1.652.8150
4-CF₃-1.803.155

Ligand-Target Interaction Modeling for Derivatives

Molecular docking is a powerful computational technique used to predict the preferred binding orientation and affinity of a ligand to its macromolecular target, such as a protein or enzyme. For derivatives of this compound, docking studies are essential for understanding their mechanism of action at an atomic level and for guiding the design of more potent and selective compounds. nih.govresearchgate.net

The process involves computationally placing a library of candidate molecules into the three-dimensional structure of a target's active site, which is often obtained from X-ray crystallography. A scoring function is then used to estimate the binding free energy for each pose, with lower scores typically indicating a more favorable interaction.

Docking studies on related pyrimido-pyridazine scaffolds have revealed key binding interactions that are crucial for biological activity. researchgate.netnih.govlookchem.com These commonly include:

Hydrogen Bonds: The nitrogen atoms of the pyrimido[4,5-d]pyridazine core are excellent hydrogen bond acceptors, often forming critical interactions with backbone amide protons of the protein's hinge region in kinases or with polar residues in other enzyme active sites. nih.gov

Hydrophobic Interactions: Substituted aryl rings or alkyl chains on the core can occupy hydrophobic pockets within the active site, contributing significantly to binding affinity.

Pi-Stacking: Aromatic rings in the ligand can engage in π-π stacking interactions with aromatic residues of the target protein, such as phenylalanine, tyrosine, or tryptophan.

By analyzing these interactions, medicinal chemists can iteratively modify the ligand structure—for example, by adding a hydrogen bond donor/acceptor or increasing the size of a hydrophobic group—to optimize its fit and affinity for the target. mdpi.com

The following table presents hypothetical docking results for a series of 5,8-disubstituted pyrimido[4,5-d]pyridazine derivatives against a target kinase.

Table 4: Hypothetical Molecular Docking Results for Pyrimido[4,5-d]pyridazine Derivatives against a Target Kinase
CompoundSubstituent at C5Substituent at C8Docking Score (kcal/mol)Key Interacting Residues
A-NH₂-Cl-7.5H-Bond with Met793
B-NH(Cyclopropyl)-Cl-8.2H-Bond with Met793; Hydrophobic pocket
C-NH(Cyclopropyl)-O(Phenyl)-9.1H-Bond with Met793; Hydrophobic pocket; Pi-stacking with Phe856
D-NH(Cyclopropyl)-S(Phenyl)-9.4H-Bond with Met793; Enhanced hydrophobic interaction

Biological Activity and Molecular Interaction Studies of Pyrimido 4,5 D Pyridazine Derivatives Non Clinical Focus

Mechanistic Investigations of Enzyme Modulation

Derivatives of the pyrimido[4,5-d]pyridazine (B13097865) core have been primarily investigated for their inhibitory action on specific enzyme families, notably phosphodiesterases and kinases.

A prominent area of research for this scaffold has been the development of phosphodiesterase (PDE) inhibitors. PDEs are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, playing a crucial role in signal transduction pathways. ijsat.org A series of tricyclic derivatives, specifically pyrazolo[1′,5′:1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones, have demonstrated potent and selective inhibitory activity against PDE5 and PDE4. ijsat.orgacs.org

Research has shown that these compounds can achieve low nanomolar potency. For instance, compound 5r (with a methyl group at position 1, a benzyl (B1604629) at position 3, a phenyl at position 9, and a four-carbon chain at position 6) was identified as a powerful PDE5 inhibitor with an IC50 value of 8.3 nM. acs.org This compound also exhibited high selectivity, being 240 times more selective for PDE5 over PDE6, an important factor for minimizing potential visual side effects associated with PDE6 inhibition. acs.org

Furthermore, structure-activity relationship (SAR) studies have revealed that selectivity for different PDE isoforms can be finely tuned by modifying substituents on the tricyclic scaffold. ijsat.org A key finding is that the substituent at the N-3 position of the pyridazine (B1198779) ring is critical for differentiating between PDE4 and PDE5 inhibition. ijsat.org Derivatives with a benzyl group at the N-3 position tend to be selective PDE5 inhibitors, while those with an ethyl group in the same position are selective for PDE4. ijsat.org This has led to the identification of compounds like 10a and 10e , which show significant PDE4 inhibition with IC50 values of 62 nM and 175.5 nM, respectively. ijsat.org

Inhibitory Activity of Pyrimido[4,5-d]pyridazine Derivatives against Phosphodiesterases
CompoundTargetIC50 (nM)SelectivityReference
Compound 5rPDE58.3240-fold vs PDE6 acs.org
Compound 10aPDE462Selective vs PDE5 ijsat.org
Compound 10ePDE4175.5Selective vs PDE5 ijsat.org

The pyrimido[4,5-d]pyridazine scaffold has also been explored for its potential as a kinase inhibitor. Kinases are central to cell signaling, and their dysregulation is implicated in numerous diseases. Research has identified derivatives of pyrimido[4,5-d]pyridazine-5(6H)-one as inhibitors of Wee1, a key cell cycle checkpoint kinase. nih.gov

One such compound, SID-415260 , which features an aminopyrimidine hinge-binding motif, was found to inhibit Wee1 with an IC50 value of 35 nM. nih.gov The carbonyl group on the pyrimido-pyridazinone core is believed to engage with the Asn376 residue in the Wee1 gatekeeper region, contributing to its activity and selectivity. nih.gov However, this class of compounds can also exhibit promiscuity; SID-415260 was found to inhibit 18 other kinases with IC50 values below 1 μM. nih.gov Patents have also described imidazo[1,2-b]pyrimido[4,5-d]pyridazin-5(6H)-one compounds as Wee1 kinase inhibitors, indicating this scaffold is a promising starting point for developing agents that target Wee1-related diseases. google.com

Beyond phosphodiesterases and kinases, detailed mechanistic studies of pyrimido[4,5-d]pyridazine derivatives against other specific enzyme systems are not widely reported in the reviewed scientific literature. While some patents list the scaffold among numerous potential cores for targeting enzymes like DCN1, they lack specific examples or experimental data for derivatives with this precise structure. google.com

Receptor Binding and Activation Research

In the domain of receptor interaction, derivatives of pyrimido[4,5-d]pyridazine have been successfully developed as high-affinity receptor ligands. Specifically, a series of pyrazolo[1′,5′:1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones were synthesized and evaluated for their binding affinity to human adenosine (B11128) receptors (A1, A2A, A2B, and A3). researchgate.net

The results of radioligand binding assays indicated that this tricyclic system is a suitable scaffold for developing ligands that selectively target the A1 adenosine receptor subtype. researchgate.net Several compounds demonstrated high affinity for the A1 receptor, with Ki values in the low nanomolar range, alongside significant selectivity over the other subtypes. researchgate.net SAR studies identified that optimal activity was achieved with 3- or 4-pyridinyl groups at position 1, a benzyl group at position 3, and a 3-thienyl or phenyl group at position 9. researchgate.net These findings position the scaffold as a promising foundation for potent and selective A1 adenosine receptor antagonists. researchgate.net

In Vitro Cellular Activity Screening and Profiling

The biological potential of pyrimido[4,5-d]pyridazine derivatives has also been assessed through in vitro screening against various microbial strains.

Significant research has been conducted on the antifungal properties of this chemical family. A study focused on new hybrids of pyrimido[4,5-d]pyridazinone-N-acylhydrazone demonstrated notable activity against the fungal pathogen Paracoccidioides brasiliensis (the causative agent of paracoccidioidomycosis) and various Candida species. google.com

Several of the synthesized hybrid compounds (specifically 5a, 5f, 5i, 5k, 5m, and 5n ) showed significant inhibition against P. brasiliensis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 64 µg/mL. google.com Compound 5a emerged as the most promising candidate, exhibiting a potent fungicidal profile with a Minimum Fungicidal Concentration (MFC) of 0.5 µg/mL. google.com It also showed a synergistic effect with the established antifungal drug amphotericin B. google.com While some older literature alludes to the antibacterial potential of pyrimido[4,5-d]pyridazine derivatives, recent and detailed studies with specific data against bacterial strains were not prominent in the reviewed sources. jst.go.jp

Antifungal Activity of Pyrimido[4,5-d]pyridazinone-N-acylhydrazone Hybrids against P. brasiliensis (Pb18)
CompoundMIC (µg/mL)Reference
5a0.125 - 0.5 google.com
5f2 - 4 google.com
5i0.5 - 1 google.com
5k4 - 8 google.com
5m32 - 64 google.com
5n1 - 2 google.com

Antiviral Activity in Cell Culture Models

Research into the antiviral properties of the pyrimido[4,5-d]pyrimidine (B13093195) scaffold, a close structural relative, has shown some promise. For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated for their antiviral efficacy. nih.gov While no specific studies on the antiviral activity of 5,8-Dichloropyrimido[4,5-d]pyridazine have been found, the general activity of the parent scaffold suggests that this derivative could be a candidate for future antiviral screening.

Anticancer and Antiproliferative Effects in Cellular Assays

The anticancer potential of fused pyrimidine (B1678525) ring systems is an area of active investigation. Derivatives of pyrimido[5,4-e] nih.govmdpi.commdpi.comtriazines and pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their in vitro anticancer activity against human lung carcinoma cell lines (A549), with some compounds showing notable cytotoxic effects. nih.gov Similarly, pyrimidine derivatives are recognized for their potential as antineoplastics. nih.gov However, specific data on the anticancer or antiproliferative effects of this compound in cellular assays is not currently available in the reviewed literature.

Anti-inflammatory Properties

The pyridazine moiety, a key component of the target compound, is present in various molecules investigated for anti-inflammatory properties. researchgate.netnih.gov For example, novel pyrido[2,3-d]pyridazine-2,8-dione derivatives have been designed and synthesized, with some showing potential as anti-inflammatory agents through the dual inhibition of COX-1 and COX-2 enzymes. rsc.org Despite these findings for related structures, there is no direct evidence in the reviewed literature detailing the anti-inflammatory properties of this compound.

Antituberculosis Activity Evaluation

The search for new antituberculosis agents has led to the exploration of various heterocyclic compounds. Studies on pyridazine derivatives have demonstrated that some of these compounds exhibit moderate activity against Mycobacterium tuberculosis. nih.gov Furthermore, analogues of 5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine have been synthesized and shown to have high activity against non-replicative Mycobacterium tuberculosis. nih.gov This suggests that the broader scaffold has potential in this therapeutic area. However, specific evaluations of this compound for antituberculosis activity have not been reported in the available scientific literature.

Molecular Mechanisms of Action at the Cellular Level

Understanding the molecular mechanisms through which a compound exerts its biological effects is crucial for drug development.

Induction of DNA Damage and Apoptosis

Certain compounds with related structures, such as tirapazamine, are known to induce DNA damage in cancer cells. nih.gov Additionally, pyrimidine derivatives have been noted for their pro-apoptotic properties. nih.gov These lines of research suggest that a potential mechanism of action for related bioactive compounds involves the induction of programmed cell death. However, there are no specific studies available that investigate the ability of this compound to induce DNA damage or apoptosis.

Cellular Pathway Interrogation and Target Identification

The identification of specific cellular targets is a key step in elucidating a compound's mechanism of action. For related pyrimidine derivatives, target identification has been a focus. For instance, some pyrimido[4,5-d]pyrimidine derivatives have been investigated for their potential to act as kinase inhibitors, a well-established target class in oncology. mdpi.com However, the specific cellular pathways modulated by or the molecular targets of this compound have not been identified in the reviewed literature.

The Pyrimido[4,5-d]pyridazine Core as a Privileged Scaffold in Ligand Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of new ligands. nih.govmdpi.com The pyridazine ring system, a key component of the pyrimido[4,5-d]pyridazine core, has been identified as such a privileged structure in medicinal chemistry. nih.gov Its utility stems from its ability to participate in various non-covalent interactions, including hydrogen bonding and aromatic interactions, which are crucial for ligand-receptor binding. nih.gov

The fusion of a pyrimidine ring to the pyridazine core, as seen in pyrimido[4,5-d]pyridazine, further enhances its potential as a privileged scaffold. This combination of two nitrogen-containing heterocycles creates a unique electronic and steric profile that can be tailored to interact with a wide array of biological targets. informahealthcare.com The pyrimidine moiety itself is a cornerstone of many biologically active compounds, including kinase inhibitors like imatinib. informahealthcare.com

The versatility of the pyrimido[4,5-d]pyridazine scaffold is evident in the diverse range of biological activities exhibited by its derivatives. These include applications as anticancer agents, kinase inhibitors, and antimicrobial compounds. nih.govtandfonline.comresearchgate.net For example, pyrimido-pyridazine derivatives have been investigated as potential treatments for breast cancer, with some compounds showing significant antitumor activity by inducing apoptosis and arresting the cell cycle. tandfonline.comresearchgate.net Furthermore, the adaptability of this scaffold allows for its use in the development of inhibitors for various enzymes, such as phosphodiesterases (PDEs) and kinases, by modifying the substituents on the core ring system. mdpi.com

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a known active compound with a different, often isosteric or bioisosteric, scaffold to discover novel compounds with similar or improved biological activity. nih.govresearchgate.net Bioisosteric replacement, a key component of scaffold hopping, involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to comparable biological effects. nih.goviuls.romdpi.com

The pyrimido[4,5-d]pyridazine scaffold is an excellent candidate for both generating new molecules through scaffold hopping and being a target for such strategies. For instance, the pyridazine moiety can be considered a bioisostere of a phenyl ring, offering different electronic properties and potential for hydrogen bonding. nih.gov This principle has been applied in the development of various bioactive compounds where a pyridine (B92270) or pyridazine ring replaces a core fragment to improve properties like potency, selectivity, or pharmacokinetic profile. nih.govresearchgate.net

In the context of kinase inhibitors, scaffold hopping has been used to discover novel classes of compounds. For example, a series of pyridine derivatives were identified as potent CDK2 inhibitors by employing a scaffold hopping approach. nih.gov Similarly, the pyrimido[4,5-d]pyridazine core can be used to replace other heterocyclic systems in known inhibitors to generate new intellectual property and potentially improved drug candidates.

Bioisosteric replacement is also a common strategy in the optimization of leads containing the pyridazine or pyrimidine nucleus. nih.gov For example, in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the pyridine pharmacophore in a known active compound was replaced with a pyridazine or pyrimidine nucleus to generate novel ligands. nih.gov This approach, while resulting in a decrease in affinity for one subtype, demonstrated the feasibility of using pyridazine as a bioisosteric replacement to explore new chemical space. nih.gov

Design Principles for Diverse Biological Targets

The design of pyrimido[4,5-d]pyridazine derivatives for diverse biological targets relies on several key principles, primarily centered around the strategic placement of various functional groups on the core scaffold to achieve specific interactions with the target protein.

Structure-Based Drug Design: A powerful approach involves using the three-dimensional structure of the target protein to guide the design of inhibitors. nih.govnih.gov As seen in the development of DHPS inhibitors, knowledge of the pterin (B48896) binding pocket allowed for the rational design of pyrimido[4,5-c]pyridazine (B13102040) derivatives with improved binding affinity. nih.govnih.gov Modifications such as removing a methyl group to reduce steric hindrance and optimizing the length of a carboxylic acid side chain to better occupy a binding site are key strategies in this approach. nih.govnih.gov

Pharmacophore Modeling: When a crystal structure is not available, a pharmacophore model can be constructed based on a set of known active compounds. nih.gov This was successfully employed in the design of pyrimido[4,5-d]pyrimidine-based CDK2 inhibitors, where the scaffold was decorated with substituents that mimicked the key interactions of the known inhibitor roscovitine. nih.gov This includes positioning hydrogen bond donors and acceptors and hydrophobic groups in specific orientations to match the binding site of the target.

Targeting Specific Enzyme Subfamilies: The pyrimido[4,5-d]pyridazine scaffold can be tailored to target specific enzyme subfamilies by exploiting subtle differences in their active sites. For example, in the development of phosphodiesterase (PDE) inhibitors, it was found that the nature of the substituent at the N-3 position of a related pyrazolo[1′,5′:1,6]pyrimido[4,5-d]pyridazine scaffold could determine selectivity between PDE4 and PDE5. mdpi.com An ethyl group at this position favored PDE4 inhibition, while a benzyl group led to selective PDE5 inhibition. mdpi.com This demonstrates how minor modifications to the scaffold can lead to significant changes in biological selectivity.

Modulation of Physicochemical Properties: The substituents on the pyrimido[4,5-d]pyridazine core can be varied to modulate the physicochemical properties of the molecule, such as solubility and cell permeability, which are critical for biological activity. The strategic introduction of polar groups or ionizable functions can enhance aqueous solubility, while lipophilic groups can improve membrane permeability.

By applying these design principles, the pyrimido[4,5-d]pyridazine scaffold can be effectively utilized to develop a wide range of potent and selective ligands for various biological targets.

Advanced Applications and Future Research Perspectives

Role of 5,8-Dichloropyrimido[4,5-d]pyridazine as a Versatile Chemical Synthon

The this compound molecule is a highly versatile chemical building block, or synthon, primarily due to the reactivity of its two chlorine atoms. These positions are susceptible to nucleophilic substitution, allowing for the systematic and targeted introduction of a wide array of functional groups. This reactivity is analogous to that seen in other electron-deficient heterocyclic systems, such as 4,5-dicyanopyridazine (DCP), where cyano groups can act as leaving groups in formal SNAr processes. nih.gov The electron-withdrawing nature of the fused pyrimidine (B1678525) and pyridazine (B1198779) rings activates the chloro-substituents, facilitating their displacement by various nucleophiles, including amines, alcohols, and thiols.

This chemical tractability enables the generation of large libraries of 5,8-disubstituted pyrimido[4,5-d]pyridazine (B13097865) derivatives. mdpi.comnih.gov The synthesis of related disubstituted pyrimido[4,5-d]pyrimidines has been demonstrated through aromatic nucleophilic substitution with various amines, followed by cyclization steps. nih.gov Similarly, the chlorine atoms on the this compound core can be sequentially or simultaneously replaced to create diverse molecular architectures. This strategic functionalization is crucial for exploring structure-activity relationships (SAR) in drug discovery, where minor modifications at these positions can lead to significant changes in biological activity and selectivity. acs.org For instance, in related pyrazolo[1,5-b]pyridazine (B1603340) systems, extensive SAR studies at various positions of the core were performed to develop potent and selective inhibitors of specific enzymes. acs.org

Development of Functional Materials and Probes

The pyrimido[4,5-d]pyridazine scaffold holds significant promise for the development of novel functional materials, particularly fluorescent probes and materials with unique optical properties. The inherent electronic structure of fused nitrogen heterocycles can give rise to fluorescence. rsc.org Research on related fused pyrimidine systems has led to the discovery of new fluorescent core skeletons with desirable properties like solvatochromism, where the fluorescence emission changes with the polarity of the environment. rsc.org One such example is a pyrazolo[1,5-a]pyridine-fused pyrimidine, which was utilized to design a "turn-on" fluorescent probe for visualizing lipid droplets in living cells. rsc.org

Furthermore, the precursors used to synthesize pyrimido[4,5-d]pyridazines, such as 1,2,4,5-tetrazines, are known to have applications in nonlinear optics and as fluorescent sensors. researchgate.net This suggests that derivatives of this compound, created by substituting the chlorine atoms with appropriate chromophores or fluorophores, could be engineered to create sophisticated molecular probes for biological imaging or sensors for detecting specific analytes. The substitution of phthalonitriles, which can be synthesized via reactions involving pyridazine derivatives, are key building blocks for phthalocyanines, compounds with manifold applications in materials science. nih.gov

Integration of High-Throughput Synthesis and Screening in Derivative Exploration

The exploration of the vast chemical space accessible from this compound is greatly accelerated by the integration of high-throughput synthesis and screening (HTS) methodologies. Modern synthetic techniques such as multicomponent reactions (MCRs), one-pot syntheses, and microwave-assisted organic synthesis (MAOS) are particularly well-suited for rapidly generating large libraries of derivatives. semanticscholar.orgresearchgate.net These methods offer advantages like reduced reaction times, higher yields, and simpler work-up procedures, making them efficient for creating diverse sets of compounds for biological evaluation. semanticscholar.orgresearchgate.net For example, green chemistry approaches using recyclable catalysts under solvent-free conditions have been developed for the practical synthesis of new pyrimido[4,5-d]pyridazines. semanticscholar.orgresearchgate.net

Once synthesized, these chemical libraries can be evaluated using HTS to identify compounds with desired biological activities. thermofisher.combmglabtech.com HTS allows for the rapid testing of thousands of compounds against biological targets, such as enzymes or cellular pathways. bmglabtech.com Screening libraries are often designed to be structurally diverse and possess drug-like properties to increase the probability of finding successful "hits". thermofisher.comthermofisher.com The combination of efficient library synthesis from synthons like this compound and HTS is a cornerstone of modern drug discovery, enabling the rapid identification of lead compounds for conditions ranging from cancer to infectious diseases. nih.govnih.govresearchgate.netnih.gov

Unexplored Chemical Space and Synthetic Challenges

Despite its potential, the chemical space surrounding the pyrimido[4,5-d]pyridazine scaffold remains significantly unexplored. There exists a "synthesis gap" between commonly studied heterocycles like pyridine (B92270) and less-explored ones like pyridazine. ovid.com Pyridazines are often more challenging to prepare due to the electronic nature of the adjacent nitrogen atoms, which has limited the number of reported derivatives compared to other scaffolds. ovid.com Many existing synthetic routes to related fused pyridazine systems are scattered, sometimes result in low yields, and lack broad applicability, which has constrained their use. mdpi.com

Key synthetic challenges include achieving regioselectivity in reactions and developing robust methods for core skeletal modifications. researchgate.netnih.govnih.gov For instance, the reaction of 6-(hydrazinyl)uracils with unsymmetrical glyoxals can lead to mixtures of isomers, complicating purification and characterization. nih.gov While methods for converting pyrimidines into other heterocycles like pyrazoles exist, they often require harsh conditions and have limited scope, highlighting the difficulty of direct core transformations. nih.gov Overcoming these synthetic hurdles is essential for unlocking the full potential of the pyrimido[4,5-d]pyridazine framework and populating its uncharted chemical space with novel molecules that could possess unique biological or material properties.

Opportunities for Interdisciplinary Research and Collaboration

The development and application of this compound and its derivatives are inherently interdisciplinary fields. Progress relies heavily on collaborations between experts in various scientific domains.

Chemistry and Biology: Synthetic organic chemists design and create new derivatives, which are then evaluated by biologists and pharmacologists to determine their activity against specific diseases. This iterative cycle of synthesis and testing is fundamental to drug discovery, as seen in the development of pyrimidine-fused compounds as anticancer and antiviral agents. nih.govnih.gov

Computational Science: Molecular modeling, virtual screening, and DFT (Density Functional Theory) calculations are increasingly used to predict the binding of molecules to target proteins, understand their electronic properties, and guide the design of more potent and selective compounds. acs.orgresearchgate.net This requires close collaboration between medicinal chemists and computational scientists.

Materials Science: The creation of functional materials, such as fluorescent probes, involves chemists who synthesize the molecules, physicists who characterize their photophysical properties, and biologists who apply them in cellular imaging experiments. rsc.org

Clinical Medicine: Ultimately, the goal of medicinal chemistry research is to develop new therapies. This requires collaboration with clinicians to test promising drug candidates in clinical trials and translate laboratory discoveries into treatments for patients. The development of kinase inhibitors and other targeted therapies based on heterocyclic scaffolds is a prime example of this translational research pathway. nih.gov

These collaborations are essential for navigating the complex path from a basic chemical scaffold to a clinically useful drug or a technologically valuable material.

Emerging Trends in Heterocyclic Medicinal Chemistry for Pyrimido[4,5-d]pyridazine Scaffolds

The field of medicinal chemistry is constantly evolving, and several emerging trends are shaping the research landscape for pyrimido[4,5-d]pyridazine and related heterocyclic scaffolds.

One of the most prominent trends is the development of kinase inhibitors for the treatment of cancer. nih.gov Fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, have been extensively investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, including EGFR, CDK, and Bcr-Abl. nih.govnih.gov

Another major area of focus is the discovery of novel antiviral agents . The pyrimido[4,5-d]pyrimidine (B13093195) scaffold has been identified as a promising framework for designing drugs against a range of viruses, including human coronaviruses and herpes simplex virus. mdpi.comnih.govnih.gov

Furthermore, there is growing interest in these scaffolds for targeting other classes of enzymes and diseases. This includes the development of:

Antibacterial agents by targeting essential bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov

Anti-inflammatory drugs through the inhibition of enzymes like phosphodiesterase 4 (PDE4). mdpi.com

Antiparasitic agents for neglected tropical diseases such as sleeping sickness and leishmaniasis. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,8-Dichloropyrimido[4,5-d]pyridazine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions or multi-component strategies. For example, pyrimido[4,5-d]pyridazine derivatives can be prepared by heating intermediates like 3-chloro-4-pyridazinecarbonitrile with urea or aldehydes under reflux, as demonstrated in analogous syntheses . Key variables include temperature (e.g., 140°C for silylation steps), solvent choice (e.g., hexamethyldisilazane for silylation), and stoichiometric ratios of reagents. Yield optimization requires factorial design experiments to test parameters like time, temperature, and catalyst loading systematically .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly to confirm chlorine substitution patterns. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves crystal packing and supramolecular interactions, as seen in related pyridazine derivatives . Cross-referencing with databases like NIST Chemistry WebBook ensures spectral validation .

Advanced Research Questions

Q. How can computational methods accelerate the optimization of reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, guiding experimental condition selection. For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation to minimize trial-and-error . Virtual screening of solvents and catalysts using software like Gaussian or COSMO-RS reduces resource consumption .

Q. What strategies resolve contradictions in observed vs. predicted reactivity or spectral data?

  • Methodological Answer : Discrepancies often arise from impurities or competing reaction pathways. Implement control experiments (e.g., isolating intermediates) and use high-resolution MS/MS to confirm molecular integrity . Statistical tools like principal component analysis (PCA) can deconvolute overlapping spectral signals . For reactivity conflicts, in situ monitoring (e.g., FT-IR kinetics) clarifies mechanistic deviations .

Q. How does this compound participate in supramolecular self-assembly, and what applications emerge from this behavior?

  • Methodological Answer : The compound’s planar structure and halogen substituents enable π-π stacking and halogen bonding, as observed in pyrimido[4,5-d]pyrimidine nucleosides . Applications include designing metal-organic frameworks (MOFs) for catalysis or drug delivery. To study this, conduct crystallization trials under varied solvents and temperatures, followed by Hirshfeld surface analysis to quantify intermolecular interactions .

Critical Considerations for Experimental Design

  • Factorial Design : Use a 2³ factorial matrix to test variables (temperature, catalyst loading, solvent polarity) and identify interactions affecting yield .
  • Data Integrity : Employ blockchain-based lab notebooks (e.g., SciNote) for traceability and reproducibility .
  • Safety Protocols : Chlorinated intermediates require fume hood handling and rigorous waste management due to toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.